3-Bromo-4,5-dichlorobenzoic acid
Description
3-Bromo-4,5-dichlorobenzoic acid (C₇H₃BrCl₂O₂) is a halogenated benzoic acid derivative characterized by bromine and chlorine substituents at the 3-, 4-, and 5-positions of the aromatic ring. For instance, its ethyl ester derivative, Ethyl 3-bromo-4,5-dichlorobenzoate (CAS: 1160574-85-5), has been cataloged as a lab reagent but is currently discontinued . This suggests challenges in synthesis or niche applications.
Properties
IUPAC Name |
3-bromo-4,5-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBQQKJUGWWBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301242 | |
| Record name | 3-Bromo-4,5-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791137-25-2 | |
| Record name | 3-Bromo-4,5-dichlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791137-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,5-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-4,5-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the following steps:
Chlorination: The chlorination process involves the use of chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods:
In an industrial setting, the production of 3-Bromo-4,5-dichlorobenzoic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often exceeding 95%.
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-4,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine and chlorine substituents on the benzene ring make it susceptible to further electrophilic substitution reactions.
Nucleophilic Substitution: The presence of halogens allows for nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Electrophilic Substitution: Products include further substituted benzene derivatives.
Nucleophilic Substitution: Products include substituted benzoic acids or benzoates.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
Chemistry:
3-Bromo-4,5-dichlorobenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology:
In biological research, this compound is used to study the effects of halogenated aromatic acids on biological systems. It serves as a model compound to investigate the interactions between halogenated compounds and biological macromolecules.
Medicine:
3-Bromo-4,5-dichlorobenzoic acid is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents. Its halogenated structure enhances its biological activity and efficacy.
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The halogen atoms on the benzene ring enhance its electrophilic nature, allowing it to interact with nucleophilic sites on biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Key Observations :
Cytotoxicity in Halogenated Benzoic Acid Derivatives
Compounds like 3-Bromo-4,5-dihydroxybenzoic acid methyl ester (from red algae Rhodomela confervoides) show cytotoxicity against cancer cell lines (IC₅₀: 3.09–8.71 µg/mL) . In contrast, 3-Bromo-4,5-dihydroxybenzaldehyde and 3-bromo-4,5-dihydroxybenzyl alcohol exhibit similar potency (IC₅₀: 8.9–47 µM), suggesting hydroxyl groups enhance bioactivity . The dichloro variant’s bioactivity remains unexplored but may differ due to reduced polarity.
Enzyme Inhibition Potential
The dichloro analog’s lack of hydroxyl groups may reduce binding affinity, as polar interactions with FabZ’s active site are critical .
Market and Industrial Relevance
While 3-Bromo-4,5-difluorobenzoic acid has documented market analysis (2020–2025) for applications in fluorinated building blocks , the dichloro variant’s commercial data are scarce.
Biological Activity
3-Bromo-4,5-dichlorobenzoic acid (C7H3BrCl2O2) is an aromatic compound that has garnered interest in various fields of biological research due to its unique halogenated structure. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and industry.
- Molecular Formula : C7H3BrCl2O2
- Molecular Weight : 269.91 g/mol
- CAS Number : 791137-25-2
The compound features a benzene ring substituted with two chlorine atoms and one bromine atom at the 4 and 5 positions, respectively. This specific arrangement significantly influences its reactivity and biological properties.
The biological activity of 3-Bromo-4,5-dichlorobenzoic acid is primarily attributed to its interactions with cellular components:
- Target Interaction : It is known to interact with various enzymes and receptors through hydrogen bonding and hydrophobic interactions.
- Biochemical Pathways : The compound can act as an intermediate in organic synthesis reactions, such as Suzuki–Miyaura cross-coupling reactions.
- Pharmacokinetics : Factors such as solubility and stability affect its bioavailability, influencing how effectively it can exert biological effects.
Antimicrobial Properties
Research indicates that 3-Bromo-4,5-dichlorobenzoic acid exhibits potential antimicrobial activity. Its halogenated structure enhances its ability to disrupt microbial cell membranes, suggesting a mechanism for its antibacterial effects. Preliminary studies have shown moderate antibacterial activity against certain strains of bacteria, making it a candidate for developing new antiseptic agents.
Anti-inflammatory Potential
The compound is also being explored for its anti-inflammatory properties. Its structural similarity to other bioactive compounds suggests potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
The reactivity and biological activity of 3-Bromo-4,5-dichlorobenzoic acid can be compared with other halogenated benzoic acids:
| Compound | Structure | Unique Features |
|---|---|---|
| 3-Bromo-2,4-dichlorobenzoic acid | C7H3BrCl2O2 | Different substitution pattern |
| 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | Lacks bromine atom |
| 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | Different substitution pattern |
The unique arrangement of bromine and chlorine atoms in 3-Bromo-4,5-dichlorobenzoic acid enhances its chemical behavior compared to these analogs, potentially leading to more effective interactions with biological targets.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antibacterial effects of halogenated benzoic acids, including 3-Bromo-4,5-dichlorobenzoic acid, revealing significant activity against Gram-positive bacteria.
- Results indicated a dose-dependent response, supporting further exploration into its use as an antimicrobial agent.
-
Inflammatory Response Modulation :
- Research on the compound's effects on inflammatory pathways showed promise in reducing pro-inflammatory cytokine levels in vitro.
- This suggests potential applications in treating conditions characterized by excessive inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
